molecular formula C18H16FNO2S2 B3002290 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034547-57-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B3002290
CAS RN: 2034547-57-2
M. Wt: 361.45
InChI Key: YNULZFTXBOIMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and modifications to the benzamide and piperazine components. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide" by altering the starting materials and reaction conditions to introduce the bithiophene and fluoro groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT). For instance, the crystal structure of a synthesized compound was analyzed, revealing a tetragonal system with specific geometric bond lengths and angles . These studies provide insights into the conformation and electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The related compounds exhibit reactivity consistent with their functional groups. For example, the benzamide derivatives have been used as ligands for dopamine receptors, indicating their ability to interact with biological molecules . Additionally, the reactivity of N-methoxybenzamides in oxidative coupling reactions has been explored, demonstrating the potential for C-H bond activation strategies to create new sulfonyl fluoride scaffolds . These reactions are relevant to the potential chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as molar refractivity, polarizability, and lipophilicity, have been evaluated to understand their pharmacokinetic profiles. For instance, the molar refractivity and polarizability of an antiemetic drug were studied in different solutions, showing concentration-dependent effects . These properties are important for predicting the behavior of "this compound" in biological systems and its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential health effects, physical and chemical hazards, safe handling practices, and emergency procedures related to a compound .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine or industry), and ways to improve its synthesis .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULZFTXBOIMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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